molecular formula C19H14N4O3S B2875234 (Z)-3-((3-methoxyphenyl)amino)-2-(4-(4-nitrophenyl)thiazol-2-yl)acrylonitrile CAS No. 372497-03-5

(Z)-3-((3-methoxyphenyl)amino)-2-(4-(4-nitrophenyl)thiazol-2-yl)acrylonitrile

Cat. No.: B2875234
CAS No.: 372497-03-5
M. Wt: 378.41
InChI Key: KPONOMILJJWFEO-KAMYIIQDSA-N
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Description

(Z)-3-((3-Methoxyphenyl)amino)-2-(4-(4-nitrophenyl)thiazol-2-yl)acrylonitrile is a synthetic chemical compound designed for research applications. This molecule features a thiazole core, a privileged structure in medicinal chemistry known to be associated with diverse biological activities. Thiazole and 1,3,4-thiadiazole derivatives are extensively investigated for their antimicrobial properties, showing potential as lead compounds for developing new antibacterial and antifungal agents . The compound's structure incorporates a 4-nitrophenyl group on the thiazole ring and a (Z)-configured acrylonitrile moiety. The nitro group can act as a strong electron acceptor, while the methoxyphenylamino group can serve as an electron donor, making this molecule of potential interest in materials science for the development of organic semiconductors or nonlinear optical (NLO) materials . The specific stereochemistry (Z-configuration) around the acrylonitrile double bond is stabilized by intramolecular interactions, which can be confirmed by techniques such as X-ray crystallography, similar to other structurally defined acrylonitrile and thiazole derivatives . Researchers can utilize this compound as a key intermediate in organic synthesis or as a scaffold for developing new pharmacologically active molecules. Its structure presents multiple sites for further chemical modification, allowing for the exploration of structure-activity relationships. This product is intended for research and development purposes in a controlled laboratory environment. It is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(Z)-3-(3-methoxyanilino)-2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N4O3S/c1-26-17-4-2-3-15(9-17)21-11-14(10-20)19-22-18(12-27-19)13-5-7-16(8-6-13)23(24)25/h2-9,11-12,21H,1H3/b14-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPONOMILJJWFEO-KAMYIIQDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1)N/C=C(/C#N)\C2=NC(=CS2)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-3-((3-methoxyphenyl)amino)-2-(4-(4-nitrophenyl)thiazol-2-yl)acrylonitrile is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, as well as its structure-activity relationships (SAR).

Chemical Structure

The compound can be described by the following structural formula:

 Z 3 3 methoxyphenyl amino 2 4 4 nitrophenyl thiazol 2 yl acrylonitrile\text{ Z 3 3 methoxyphenyl amino 2 4 4 nitrophenyl thiazol 2 yl acrylonitrile}

This structure features a thiazole moiety, which is known for its diverse biological activities.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of thiazole derivatives, including those similar to our compound of interest. For instance, derivatives with thiazole rings have shown significant activity against various pathogens:

CompoundMinimum Inhibitory Concentration (MIC)Pathogen
7b0.22 - 0.25 μg/mLStaphylococcus aureus
100.30 μg/mLEscherichia coli
130.25 μg/mLPseudomonas aeruginosa

These findings suggest that compounds with similar structural features to this compound may exhibit potent antimicrobial effects .

Anticancer Activity

Thiazole-containing compounds have been extensively studied for their anticancer properties. The structure-activity relationship indicates that the presence of electron-donating groups enhances cytotoxicity. For example:

CompoundIC50 (µM)Cell Line
91.61 ± 1.92HT29 (colon cancer)
101.98 ± 1.22MCF7 (breast cancer)

The thiazole ring's contribution to apoptosis induction and cell cycle arrest has been documented, making it a crucial component for anticancer activity .

Anti-inflammatory Properties

Compounds similar to this compound have also demonstrated anti-inflammatory effects by inhibiting cyclooxygenase enzymes (COX-1 and COX-2). This inhibition is critical in reducing inflammation and pain in various models:

  • Inhibition of COX Enzymes : Studies indicate that thiazole derivatives can effectively inhibit COX enzymes, leading to reduced prostaglandin synthesis.
  • Potential Antioxidant Activity : Some derivatives have shown promise in scavenging free radicals, further contributing to their anti-inflammatory effects .

Case Studies

Several case studies have examined the biological activities of thiazole derivatives:

  • Study on Anticancer Effects : A study involving a series of thiazole derivatives revealed that modifications at the phenyl ring significantly impacted their cytotoxicity against cancer cell lines.
  • Antimicrobial Evaluation : Another study assessed various thiazole derivatives for their ability to inhibit biofilm formation and bacterial growth, highlighting their potential as therapeutic agents against resistant strains .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare (Z)-3-((3-methoxyphenyl)amino)-2-(4-(4-nitrophenyl)thiazol-2-yl)acrylonitrile with structurally related acrylonitrile and thiazole derivatives. Key differences in substituents, physicochemical properties, and bioactivity are highlighted.

Table 1: Structural and Functional Comparison of Acrylonitrile Derivatives

Compound Name Substituents (R1, R2) Melting Point (°C) Yield (%) Molecular Weight (g/mol) Key Bioactivity/Applications Reference ID
This compound R1: 3-Methoxyphenylamino; R2: 4-Nitrophenylthiazole Not reported Not reported 396.85 (calculated) Anticancer (inferred from analogs)
(Z)-3-((3-Chloro-2-methylphenyl)amino)-2-(4-(4-nitrophenyl)thiazol-2-yl)acrylonitrile R1: 3-Chloro-2-methylphenylamino; R2: 4-Nitrophenylthiazole Not reported Not reported 396.85 Structural analog; potential kinase inhibition
(Z)-3-(4-Methoxyphenyl)-2-(4-(trifluoromethoxy)phenyl)acrylonitrile (1a2j) R1: 4-Methoxyphenyl; R2: 4-Trifluoromethoxyphenyl 68–70 67 323.28 Anticancer (selective cytotoxicity)
(Z)-3-(3-Methoxyphenyl)-2-(4-(trifluoromethoxy)phenyl)acrylonitrile (1a2k) R1: 3-Methoxyphenyl; R2: 4-Trifluoromethoxyphenyl 82–85 61 323.28 Anticancer (moderate activity)
1-(4-(4-((4-(2-(2-(5-(Benzyloxy)-2-hydroxybenzylidene)hydrazinyl)-2-oxoethyl)piperazin-1-yl)methyl)thiazol-2-yl)phenyl)-3-(3-chlorophenyl)urea (2b) Urea-linked thiazole with benzyloxy and chlorophenyl 188–190 78.3 709.90 Antitumor (high yield, structural complexity)

Key Observations:

Substituent Effects on Bioactivity: The 3-methoxyphenylamino group in the target compound likely enhances solubility compared to chloro or trifluoromethoxy substituents in analogs like 1a2k and 1a2j . However, the absence of trifluoromethoxy or urea groups may reduce its binding affinity to specific cancer targets, as seen in urea derivatives from . The 4-nitrophenylthiazole moiety is shared with (Z)-3-((3-chloro-2-methylphenyl)amino)-2-(4-(4-nitrophenyl)thiazol-2-yl)acrylonitrile (), suggesting both compounds may target similar pathways, such as kinase inhibition or apoptosis induction .

Synthetic Yields and Complexity :

  • Urea-linked thiazoles (e.g., 2b ) exhibit higher molecular weights (>700 g/mol) and lower synthetic yields (~78%) compared to simpler acrylonitriles (~61–67% yields in ) . The target compound’s synthesis likely requires similar intermediate steps, though specific yields are unreported in the evidence.

Thermal and Spectral Properties: Melting points for acrylonitrile derivatives range widely (68–85°C for 1a2j and 1a2k), influenced by substituent polarity and crystallinity. NMR and HRMS data for related compounds () confirm the Z-configuration and electronic effects of substituents, such as deshielding of nitrophenyl protons .

The nitrophenyl group may confer redox activity, as seen in nitroreductase-activated prodrugs, though this requires experimental validation .

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